Isobutyl azetidine-3-carboxylate hydrochloride
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Overview
Description
Isobutyl azetidine-3-carboxylate hydrochloride is a chemical compound with the molecular formula C8H16ClNO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability to the compounds. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including isobutyl azetidine-3-carboxylate hydrochloride, can be achieved through several methods. . This method is efficient for synthesizing functionalized azetidines, although it has some inherent challenges.
Another method involves the use of bases such as potassium carbonate (K2CO3) in a solvent system like acetonitrile/methanol (MeCN/MeOH) at elevated temperatures . This approach provides good yields of the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow the principles of the synthetic routes mentioned above, with adjustments for scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Isobutyl azetidine-3-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: Nucleophilic substitution reactions can replace functional groups within the molecule, facilitated by the ring strain of the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to optimize yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine oxides, while reduction can produce amines or other reduced forms. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Isobutyl azetidine-3-carboxylate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of complex molecules with azetidine motifs.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Azetidine derivatives are explored for their potential therapeutic properties, including as enzyme inhibitors and receptor modulators.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its reactive nature and stability.
Mechanism of Action
The mechanism of action of isobutyl azetidine-3-carboxylate hydrochloride involves its interaction with molecular targets through its strained azetidine ring. The ring strain facilitates bond cleavage and formation, allowing the compound to participate in various chemical reactions. In medicinal applications, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Isobutyl azetidine-3-carboxylate hydrochloride can be compared with other azetidine derivatives, such as azetidine-2-carboxylic acid and azetidine-3-carboxylic acid. These compounds share the four-membered ring structure but differ in their substituents and reactivity. The unique isobutyl group in this compound imparts distinct properties, making it suitable for specific applications where other azetidines may not be as effective.
List of Similar Compounds
- Azetidine-2-carboxylic acid
- Azetidine-3-carboxylic acid
- N-sulfonylazetidine
- Azetidine-2-one
These compounds highlight the diversity within the azetidine family and the potential for tailored applications based on their unique structures and reactivity.
Properties
Molecular Formula |
C8H16ClNO2 |
---|---|
Molecular Weight |
193.67 g/mol |
IUPAC Name |
2-methylpropyl azetidine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6(2)5-11-8(10)7-3-9-4-7;/h6-7,9H,3-5H2,1-2H3;1H |
InChI Key |
DOHPHCAIORUEOO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)C1CNC1.Cl |
Origin of Product |
United States |
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